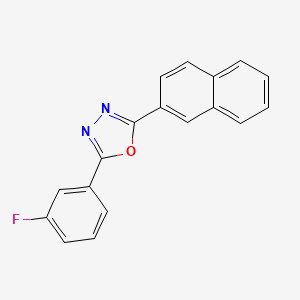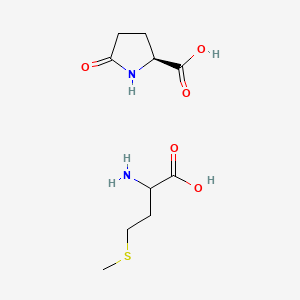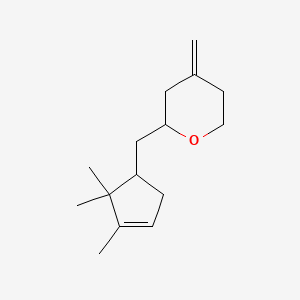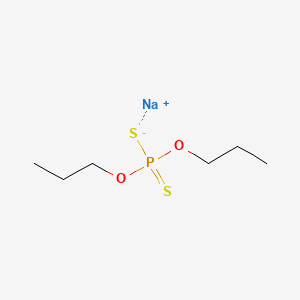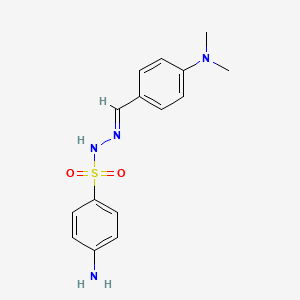
4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a benzenesulfonohydrazide moiety.
Preparation Methods
The synthesis of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and dimethylamino groups, using reagents like alkyl halides.
Scientific Research Applications
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide can be compared with similar compounds such as:
4-Amino-4’-(dimethylamino)azobenzene: This compound has a similar structure but differs in its azo linkage.
4-(Dimethylamino)benzaldehyde: This is a precursor in the synthesis of the target compound and shares the dimethylamino group.
These comparisons highlight the unique structural features and applications of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide.
Properties
CAS No. |
5448-85-1 |
|---|---|
Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H18N4O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,16H2,1-2H3/b17-11+ |
InChI Key |
BBUGGGJQFCNGAA-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


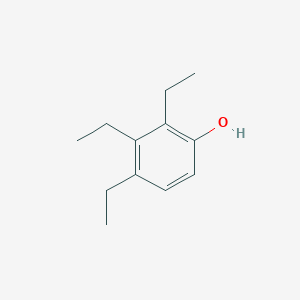
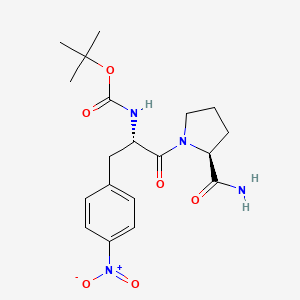
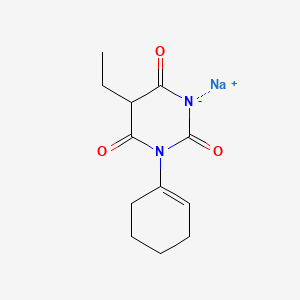

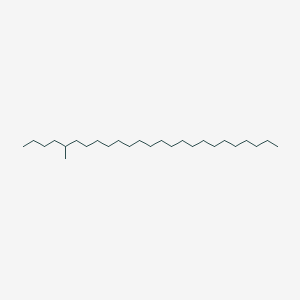
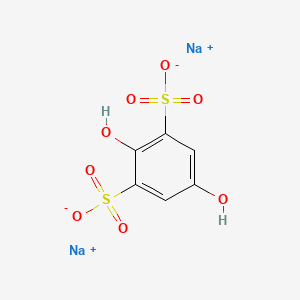

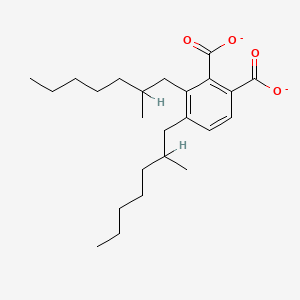
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)

